3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(diethylaminomethyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-4-13(5-2)7-8-6-9(10)12(3)11-8/h6H,4-5,7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEDZUXCJPECFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN(C(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under controlled conditions . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as Amberlyst-70, which is known for its eco-friendly attributes .
Chemical Reactions Analysis
3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted pyrazoles and pyrazole oxides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods, often involving the reaction of diethylamine with pyrazole derivatives. The synthetic routes typically include:
- Reagents : Diethylamine, formaldehyde, and pyrazole derivatives.
- Conditions : Reactions are generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance yield and purity.
Medicinal Chemistry
3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation. It has shown promise in various cancer cell lines, suggesting its potential as a lead compound for further drug development .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes play a pivotal role .
Biological Research
The compound's interaction with biological systems has been a focal point of research:
- Neurotropic Effects : Recent studies have demonstrated that derivatives of this compound can promote neurite outgrowth in neuronal cultures, indicating potential applications in neurodegenerative diseases . This suggests that it could be explored as a neuroprotective agent.
- Antioxidant Properties : The compound has also been evaluated for its antioxidant activity, which is critical in preventing oxidative stress-related damage in cells. This activity can be beneficial in developing treatments for conditions like Alzheimer's and Parkinson's diseases .
Material Science Applications
In addition to its biological applications, this compound is being explored for its utility in material sciences:
- Polymer Chemistry : The compound can serve as a building block in synthesizing novel polymers with tailored properties for specific applications, such as drug delivery systems or smart materials .
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound revealed that it exhibited significant growth inhibition in several cancer cell lines, including SNB-19 and OVCAR-8. The study utilized various assays to determine the compound's efficacy and mechanism of action, highlighting its potential as a therapeutic agent against cancer .
Case Study 2: Neurotropic Effects
In another investigation focusing on neurotropic effects, the compound was tested on dorsal root ganglion sensory neurons. Results indicated that it significantly enhanced neurite outgrowth compared to control groups, suggesting its potential role in promoting nerve regeneration and repair .
Mechanism of Action
The mechanism of action of 3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-Amino-5-methyl-1H-pyrazole: This compound is used as a beta-sheet template and in the synthesis of hexahydropyrazolo[3,4-b]quinolin-5-ones.
5-Amino-3-methyl-1-phenylpyrazole: Known for its applications in the synthesis of pyrazolo[3,4-b]pyridine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Biological Activity
3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, making it a candidate for further research in drug development.
The compound features a diethylamino group, which is known to enhance its lipophilicity and biological activity. The mechanism of action typically involves interactions with various biological targets, including enzymes and receptors. Specifically, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially effective against various strains of bacteria.
- CNS Penetration : The compound has shown promising results in studies assessing its ability to penetrate the central nervous system (CNS), indicating potential applications in treating neurological disorders .
- Inhibition of BACE1 : Inhibitors of β-secretase (BACE1) are critical in Alzheimer's disease research. Studies have indicated that pyrazole derivatives can act as potent BACE1 inhibitors, which is significant for developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound. Below are key findings from recent research:
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole compounds indicates that modifications to the pyrazole ring and substituents significantly influence their biological activities. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or diminish their efficacy against specific targets .
Q & A
Basic: What are the common synthetic routes for 3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with pyrazole precursors and introducing substituents via nucleophilic substitution or condensation. Key steps include:
- Alkylation/amination : Reacting pyrazole derivatives with diethylamino-methyl groups using coupling agents like sodium iodide in dimethylformamide (DMF) under controlled temperatures (e.g., 60–80°C) .
- Reductive amination : Sodium borohydride (NaBH₄) or other reducing agents in methanol or ethanol solvents to stabilize intermediates .
- Optimized conditions : Catalysts such as palladium on carbon (Pd/C) or bases like N,N-diisopropylethylamine (DIPEA) enhance selectivity and yield .
Critical parameters include solvent choice (polar aprotic solvents preferred), pH control, and reaction time (often 12–24 hours). Post-synthesis purification via column chromatography or recrystallization is recommended .
Basic: How does the substitution pattern on the pyrazole ring influence reactivity and biological activity?
Methodological Answer:
The position and nature of substituents (e.g., diethylamino-methyl vs. methoxy groups) significantly alter electronic and steric properties:
- Electronic effects : Electron-donating groups (e.g., -N(CH₂CH₃)₂) increase nucleophilicity at the pyrazole N-atoms, enhancing interactions with biological targets like enzymes .
- Steric effects : Bulky substituents at the 3-position (e.g., diethylamino-methyl) may restrict rotational freedom, affecting binding affinity to receptors .
- Comparative studies : Analogs with methoxy or thioether groups show varied activity profiles (e.g., antimicrobial vs. anticancer), emphasizing the need for systematic structure-activity relationship (SAR) studies .
Advanced: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Yield optimization requires iterative adjustments to:
- Catalysts : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in alkylation steps .
- Solvent systems : DMF or dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions .
- Temperature control : Gradual heating (e.g., 50–70°C) minimizes decomposition of heat-sensitive intermediates .
- Purification : High-performance liquid chromatography (HPLC) or fractional crystallization improves purity (>95%) for biological assays .
Statistical tools like Design of Experiments (DoE) can systematically identify optimal conditions .
Advanced: How can contradictions in reported biological activities of pyrazole derivatives be resolved?
Methodological Answer:
Contradictions often arise from variability in assay conditions or structural impurities. Mitigation strategies include:
- Standardized assays : Replicate studies under consistent conditions (e.g., pH, temperature, cell lines) .
- Structural verification : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm purity and identity .
- Comparative SAR : Test analogs with controlled structural variations (e.g., substituent position) to isolate activity determinants .
- Meta-analysis : Aggregate data from multiple studies to identify trends, accounting for outliers due to methodological differences .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the diethylamino-methyl group shows characteristic triplet signals near δ 1.0–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (N-CH₂) .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) validates molecular weight (e.g., m/z 173.219 for C₁₀H₁₁N₃) .
- IR spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
- X-ray crystallography : Resolve 3D structure and confirm stereochemistry, if crystals are obtainable .
Advanced: How can computational modeling predict biological targets for this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on the diethylamino-methyl group’s interaction with hydrophobic pockets .
- QSAR models : Train algorithms on pyrazole derivative datasets to predict IC₅₀ values or binding affinities .
- MD simulations : Analyze stability of ligand-target complexes over nanosecond timescales to identify key residues for mutagenesis studies .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition assays) .
Advanced: What are the challenges in designing selective enzyme inhibitors using this compound?
Methodological Answer:
- Selectivity barriers : The diethylamino-methyl group’s flexibility may lead to off-target binding. Solutions include:
- Rigid analogs : Introduce cyclic or bulky substituents to restrict conformation .
- Fragment-based design : Optimize substructures (e.g., pyrazole core) for target-specific interactions .
- Pharmacokinetics : Improve metabolic stability by fluorinating vulnerable positions (e.g., replacing -CH₃ with -CF₃) .
- Toxicity screening : Use in vitro hepatocyte models to assess metabolic byproducts early in development .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage conditions : Store at room temperature (RT) in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation .
- Solubility : Dissolve in DMSO for biological assays (≤10 mM stock solutions), avoiding aqueous buffers to prevent hydrolysis .
- Degradation monitoring : Regular HPLC analysis detects decomposition products (e.g., free amine or oxidized forms) .
Advanced: How can researchers validate the proposed mechanism of action for this compound?
Methodological Answer:
- Knockout/knockdown models : Use CRISPR/Cas9 to delete putative target genes in cell lines and assess activity loss .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes/receptors .
- Biolayer interferometry (BLI) : Measure real-time binding kinetics (kon/koff) for structure-kinetic relationship (SKR) studies .
- In vivo models : Test efficacy in disease-relevant animal models (e.g., xenografts for anticancer activity) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., DMF) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
